Demeton-o sulfoxide

Descripción general

Descripción

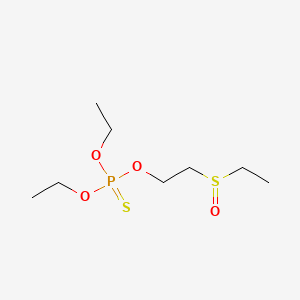

Demeton-o sulfoxide is an organophosphate compound with the chemical formula C8H19O4PS2 . It is a derivative of demeton, which is known for its use as an insecticide and acaricide. This compound is characterized by its sulfur-containing functional groups and is primarily used in agricultural settings to control pests.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of demeton-o sulfoxide typically involves the oxidation of demeton. One common method is the oxidation of demeton using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using standard techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Demeton-o sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound can produce demeton-o sulfone.

Reduction: Reduction reactions can convert this compound back to demeton.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Demeton-o sulfone: Formed by further oxidation.

Demeton: Formed by reduction.

Various derivatives: Formed by substitution reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Demeton-o sulfoxide has diverse applications across various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Reagent in Organic Synthesis : It serves as a model compound for studying organophosphate chemistry and is used in synthesizing other organophosphate derivatives.

- Analytical Reference : Utilized in chromatography and mass spectrometry for pesticide residue analysis.

Biology

- Enzyme Activity Studies : Research focuses on its effects on cholinesterase activity. It has been shown to have significant inhibitory effects on both sheep and rat brain cholinesterase, with varying potency levels compared to related compounds like demeton-S-methyl .

- Toxicology Studies : Investigated for its neurotoxic effects and potential implications for human health due to its cholinesterase inhibition properties.

Medicine

- Development of New Insecticides : Studies aim to create insecticides that are less toxic to humans while maintaining efficacy against pests.

- Antidote Research : Potential applications in developing treatments for organophosphate poisoning have been explored.

Industry

- Pesticide Formulation : Used in the formulation of various pesticides and as an intermediate in the synthesis of other organophosphate compounds.

- Agricultural Applications : Effective against a range of agricultural pests, enhancing crop protection strategies.

Comparative Analysis with Related Compounds

| Compound | Cholinesterase Inhibition | Toxicity (LD50) | Agricultural Use |

|---|---|---|---|

| This compound | Moderate | ~100 mg/kg (rat) | Insecticide |

| Demeton-S-methyl | High | ~2 mg/kg (rat) | Insecticide |

| Oxydemeton-methyl | Moderate | ~90 mg/kg (rat) | Insecticide |

| Demeton-O sulfone | High | ~90 mg/kg (rat) | Insecticide |

Case Study 1: Cholinesterase Inhibition

In a study comparing this compound with its analogs, it was found that while demeton-S-methyl exhibited stronger inhibition of rat brain cholinesterase, this compound showed significant effects at higher concentrations . This highlights its potential utility in pest control where lower concentrations may be beneficial for reducing toxicity risks.

Case Study 2: Long-term Toxicity Assessments

Long-term feeding studies on rats indicated that dietary exposure to this compound resulted in progressive cholinesterase activity depression over time, similar to other organophosphates. The study emphasized the need for careful monitoring of exposure levels in agricultural settings .

Mecanismo De Acción

The primary mechanism of action of demeton-o sulfoxide involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nervous system, causing symptoms such as muscle twitching, convulsions, and potentially death in pests.

Comparación Con Compuestos Similares

Similar Compounds

Demeton-S-methyl: Another organophosphate insecticide with similar cholinesterase inhibition properties.

Disulfoton: A related compound used as an insecticide, known for its high toxicity.

Parathion: An organophosphate insecticide with a similar mechanism of action but higher toxicity.

Uniqueness

Demeton-o sulfoxide is unique in its balance of efficacy and toxicity. While it is effective in controlling pests, it has a relatively lower toxicity to humans compared to some other organophosphate insecticides. This makes it a valuable compound in agricultural pest control.

Actividad Biológica

Demeton-o sulfoxide, an organophosphate compound, is primarily recognized for its use as a pesticide. Its biological activity is largely characterized by its mechanism as a cholinesterase inhibitor, which has significant implications for both agricultural applications and human health. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (C₈H₁₉O₄PS₂) is a metabolite derived from demeton-S, which undergoes oxidation of the thioether group. This transformation leads to the formation of sulfoxides and subsequently sulfone derivatives. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors.

Cholinesterase Inhibition Studies

Research indicates that this compound exhibits potent cholinesterase inhibiting properties. The following table summarizes key findings from various studies regarding its inhibitory effects on cholinesterase activity:

| Study | Organism | Cholinesterase Activity (IC50) | Comments |

|---|---|---|---|

| Klimmer (1960) | Rat Brain | 1.43 × 10⁻³ M | Significant inhibition compared to demeton-S |

| Loser (1972) | Rats | 50 ppm causes notable depression | Similar effects observed in plasma and erythrocytes |

| Oyama Takase (1977) | Human Blood | Rapid decline post-exposure | Correlated with blood cholinesterase activity |

Toxicological Case Studies

Several case studies highlight the acute toxicity associated with this compound exposure:

- Acute Poisoning Case : A pregnant female was reported to have experienced severe symptoms following exposure to methyl demeton, including respiratory distress and neurological impairment. Thin-layer chromatography revealed significant levels of this compound in her blood, correlating with decreased cholinesterase levels .

- Animal Studies : In controlled studies involving rats, administration of this compound at varying doses resulted in significant cholinesterase inhibition across multiple tissues, including brain and plasma. Notably, a dosage of 50 ppm resulted in approximately 93% inhibition after prolonged exposure .

- Developmental Toxicity : In pregnant rats exposed to this compound, an increased incidence of fetal malformations was observed, particularly hypoplasia of the telencephalon. The study indicated a dose-response relationship with maternal exposure levels correlating with developmental defects .

Metabolism and Excretion

This compound is rapidly absorbed and metabolized in vivo. Studies indicate that approximately 50-70% of administered doses are excreted within 24 hours, primarily as unchanged parent compound or its metabolites:

| Metabolite | Percentage Excreted |

|---|---|

| This compound (unchanged) | 65% |

| Demeton-o sulfone | 6% |

| O-demethylated metabolites | Varies |

The rapid metabolism and excretion pathways highlight the potential for both therapeutic applications and risks associated with environmental exposure .

Propiedades

IUPAC Name |

diethoxy-(2-ethylsulfinylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4PS2/c1-4-10-13(14,11-5-2)12-7-8-15(9)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXJPMPQYXHDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863515 | |

| Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5286-73-7 | |

| Record name | O,O-Diethyl O-2-ethylsulfinylethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5286-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-o sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-O SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O06U450254 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.